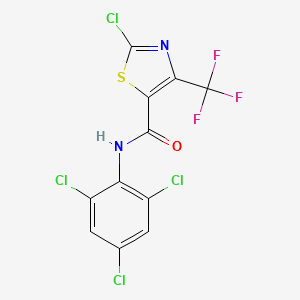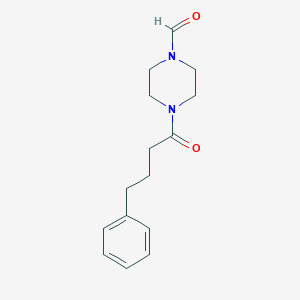![molecular formula C19H16Cl4O2 B14278716 1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} CAS No. 123389-00-4](/img/structure/B14278716.png)
1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}: is a synthetic organic compound characterized by its unique structure, which includes two benzene rings connected by a propane-2,2-diyl group and substituted with 1,2-dichloroethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} typically involves the reaction of 4-(1,2-dichloroethenyl)phenol with propane-2,2-diyl bis(4-hydroxyphenyl) ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichloroethenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amines or thiol-substituted derivatives.
Scientific Research Applications
1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
- 4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene)
- 1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol)
- 4,4’-(Propane-2,2-diyl)bis(2-allylphenol)
Comparison: 1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} is unique due to the presence of dichloroethenyl groups, which impart distinct chemical reactivity and potential biological activities compared to its analogs. The structural differences influence the compound’s properties and applications, making it a valuable subject of study in various research fields.
Properties
CAS No. |
123389-00-4 |
|---|---|
Molecular Formula |
C19H16Cl4O2 |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
1-(1,2-dichloroethenoxy)-4-[2-[4-(1,2-dichloroethenoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C19H16Cl4O2/c1-19(2,13-3-7-15(8-4-13)24-17(22)11-20)14-5-9-16(10-6-14)25-18(23)12-21/h3-12H,1-2H3 |
InChI Key |
XNGUQHNUBRTFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=CCl)Cl)C2=CC=C(C=C2)OC(=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)



